See also: Prazosin Hydrochloride (preferred); Prazosin (has active moiety); Polythiazide; prazosin hydrochloride (component of).
Prazosin hydrochloride
CAS No.: 19237-84-4
Cat. No.: VC20742813
Molecular Formula: C19H22ClN5O4
Molecular Weight: 419.9 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 19237-84-4 |
---|---|
Molecular Formula | C19H22ClN5O4 |
Molecular Weight | 419.9 g/mol |
IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride |
Standard InChI | InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H |
Standard InChI Key | WFXFYZULCQKPIP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
Canonical SMILES | [H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-] |
Appearance | Solid powder |
Colorform | White to tan powder |
Melting Point | Crystals. MP: 278-280 °C /Prazosin/ |
Chemical Structure and Properties
Prazosin hydrochloride is the hydrochloride salt of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl) piperazine with the molecular formula C₁₉H₂₁N₅O₄·HCl and a molecular weight of 419.87 . It represents the first compound in a novel chemical class of antihypertensives based on quinazoline derivatives . The structure features a quinazoline core with dimethoxy and amino substituents, linked to a piperazine ring that bears a furoyl group.
Physical and Chemical Characteristics
Prazosin hydrochloride appears as a white to slightly yellowish crystalline powder . It exhibits slight solubility in water and isotonic saline . The compound has a melting point of approximately 264°C, at which point decomposition occurs . The pKa value has been determined to be 6.5, which influences its ionization behavior in physiological environments .
Spectroscopic Properties
The compound demonstrates characteristic spectroscopic profiles that enable its identification and quantification. In aqueous acidic conditions, prazosin hydrochloride exhibits absorption maxima at 247 nm (E1% = 1470) and 331 nm (E1% = 281) . Under alkaline conditions, these values shift to 252 nm (E1% = 1642) and 345 nm (E1% = 150) . Its fluorescence properties in acidic media show excitation at 330-335 nm with emission at 390-415 nm, providing a basis for sensitive analytical detection .
Table 1: Spectroscopic Properties of Prazosin Hydrochloride
Parameter | Condition | Value |
---|---|---|
UV Absorption | Aqueous acid, 247 nm | E1% = 1470 |
UV Absorption | Aqueous acid, 331 nm | E1% = 281 |
UV Absorption | Aqueous alkali, 252 nm | E1% = 1642 |
UV Absorption | Aqueous alkali, 345 nm | E1% = 150 |
Fluorescence | Acid media | Excitation: 330-335 nm; Emission: 390-415 nm |
Molar Absorptivity | 246.8-248 nm | EmM = 57.35 |
Molar Absorptivity | 329.5-330 nm | EmM = 11.35 |
Pharmacological Profile
Prazosin hydrochloride exerts its therapeutic effects through specific interactions with adrenergic receptors, resulting in hemodynamic changes that benefit patients with hypertension and other conditions.
Mechanism of Action
The primary mechanism of action involves selective antagonism of postsynaptic alpha-1 adrenergic receptors . By inhibiting these receptors, prazosin blocks the vasoconstricting effects of endogenous catecholamines (epinephrine and norepinephrine) on blood vessels . This blockade occurs predominantly at the level of resistance vessels (arterioles), leading to vasodilation and reduced peripheral vascular resistance .
While initially thought to directly relax vascular smooth muscle, more recent animal studies suggest that the vasodilator effect is primarily mediated through blockade of postsynaptic alpha-adrenoceptors . This selective antagonism differentiates prazosin from conventional alpha-blockers, as its antihypertensive action typically occurs without inducing reflex tachycardia .
Receptor Targets and Selectivity
Prazosin demonstrates high affinity for multiple subtypes of alpha-1 adrenergic receptors. It acts as an antagonist at alpha-1A, alpha-1B, and alpha-1D receptor subtypes in humans . Additionally, it exhibits binding affinity for alpha-2A and alpha-2B adrenergic receptors, though with lower potency than for the alpha-1 subtypes .
Table 2: Receptor Targets of Prazosin Hydrochloride
Target Receptor | Action | Organism |
---|---|---|
Alpha-1A adrenergic receptor | Antagonist | Humans |
Alpha-1B adrenergic receptor | Antagonist | Humans |
Alpha-1D adrenergic receptor | Antagonist | Humans |
Alpha-2A adrenergic receptor | Binder | Humans |
Alpha-2B adrenergic receptor | Binder | Humans |
Voltage-gated inwardly rectifying potassium channel KCNH2 | Inhibitor | Humans |
Parameter | Value |
---|---|
Time to peak plasma concentration | ~3 hours |
Plasma protein binding | 97% (80-90% to albumin) |
Volume of distribution | ~0.6 L/kg |
Elimination half-life | 2-3 hours |
Primary route of elimination | Biliary/fecal |
Metabolism | Hepatic demethylation and conjugation |
Clinical Applications
Prazosin hydrochloride has established therapeutic roles in multiple clinical conditions, with expanding applications emerging from ongoing research.
Benign Prostatic Hyperplasia
Clinical studies have demonstrated beneficial effects of prazosin hydrochloride in managing lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) . The mechanism involves relaxation of prostatic smooth muscle through alpha-1 adrenergic blockade.
In a 4-week study involving 40 patients with BPH, administration of prazosin at dosages of 1.5-4.5 mg/day resulted in significant improvements in urinary parameters . These included reduced frequency of nighttime and 24-hour urination, shortened time to initiation of urination, and decreased duration from start to finish of urination . Objective measurements of urine flow rates also showed significant improvement, with effects correlating positively with dosage levels .
Post-Traumatic Stress Disorder
Recent studies have investigated the potential benefits of prazosin hydrochloride in controlling symptoms of post-traumatic stress disorder (PTSD), particularly associated nightmares . This application stems from the understanding that adrenergic hyperactivity contributes to PTSD symptoms, and alpha-1 receptor blockade may mitigate these effects. Research in this area continues to evolve, representing a promising expansion of prazosin's therapeutic applications.
Clinical Studies and Research Findings
Multiple clinical investigations have characterized the hemodynamic effects, symptom relief, and safety profile of prazosin hydrochloride across different patient populations.
Effects on Urological Symptoms
Clinical research on prazosin's effects in BPH patients revealed substantial improvements in urinary parameters. The study of 40 patients demonstrated dose-dependent improvements, with higher doses (within the 1.5-4.5 mg/day range) producing more pronounced effects .
Table 4: Clinical Outcomes in BPH Patients Treated with Prazosin Hydrochloride
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume